molecular formula C8H13N3 B12315234 2-(2,6-Dimethylpyrimidin-4-yl)ethan-1-amine

2-(2,6-Dimethylpyrimidin-4-yl)ethan-1-amine

Cat. No.: B12315234
M. Wt: 151.21 g/mol
InChI Key: NFEMNTBWTUVWOO-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylpyrimidin-4-yl)ethan-1-amine is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . This compound is characterized by a pyrimidine ring substituted with two methyl groups at positions 2 and 6, and an ethylamine group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylpyrimidin-4-yl)ethan-1-amine typically involves the reaction of 2,6-dimethylpyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylpyrimidin-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction may produce different amine derivatives .

Scientific Research Applications

2-(2,6-Dimethylpyrimidin-4-yl)ethan-1-amine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylpyrimidin-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The ethylamine group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2,6-Dimethylpyrimidin-4-yl)ethan-1-amine include:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the ethylamine group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-(2,6-dimethylpyrimidin-4-yl)ethanamine

InChI

InChI=1S/C8H13N3/c1-6-5-8(3-4-9)11-7(2)10-6/h5H,3-4,9H2,1-2H3

InChI Key

NFEMNTBWTUVWOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)CCN

Origin of Product

United States

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